molecular formula C9H12FNO2S B13516119 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide

3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B13516119
M. Wt: 217.26 g/mol
InChI Key: AAUQBHZAVFTJGY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a fluorobenzene derivative followed by the introduction of the isopropyl group. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamide derivatives are known to inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects . The fluorine atom and isopropyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its fluorine atom, isopropyl group, and sulfonamide moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate highlight its significance in research and industry.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

3-fluoro-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

AAUQBHZAVFTJGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)S(=O)(=O)N)F

Origin of Product

United States

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